molecular formula C11H15F3N2 B1351900 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 685533-92-0

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1351900
CAS No.: 685533-92-0
M. Wt: 232.25 g/mol
InChI Key: UOPWWBBHXVCBHY-UHFFFAOYSA-N
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Description

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a synthetic organic compound of significant interest in chemical research and development. It belongs to the class of 1,2-diamines, which are versatile building blocks in organic synthesis. Compounds within this structural class are frequently explored for their potential in creating novel heterocyclic systems, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry . The presence of both the diethylamino group and the electron-withdrawing trifluoromethyl group on the benzene ring creates a unique electronic profile, making this diamine a valuable intermediate for constructing more complex molecules with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which are critical parameters in drug design. As a specialty chemical, it serves as a key precursor in the development of compounds for material science, including the synthesis of advanced polymers and ligands for catalysis. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPWWBBHXVCBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407022
Record name 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685533-92-0
Record name 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Reaction

The primary synthetic route involves the alkylation of the amino groups on the 4-(trifluoromethyl)benzene-1,2-diamine with diethylamine. This step is critical to form the N,N-diethyl substitution pattern.

  • The reaction is typically carried out in an alcoholic solvent (ethanol or methanol) to ensure good solubility of reactants.
  • A palladium or platinum catalyst is introduced to promote the alkylation reaction, enhancing reaction rates and selectivity.
  • The reaction temperature is maintained between 50–100 °C, depending on the catalyst and solvent system.
  • Reaction time varies from several hours to overnight to ensure complete conversion.
  • The reaction mixture is then cooled, and the product is isolated by extraction or crystallization.

Purification

Post-reaction, the crude product undergoes purification to remove unreacted starting materials, catalyst residues, and side products.

  • Common purification methods include vacuum distillation, recrystallization, or chromatographic techniques.
  • For industrial processes, continuous flow reactors coupled with in-line purification systems are used to maintain consistent product quality and yield.
  • The purified compound is often isolated as a hydrochloride salt by treatment with dry hydrogen chloride gas in an organic solvent such as benzene, facilitating crystallization and stabilization.

Alternative Preparation Insights from Related Compounds

While direct literature on this compound is limited, preparation methods for structurally related N,N-diethyl phenylenediamines provide valuable insights:

  • A patented method for N,N-diethyl-1,4-phenylenediamine hydrochloride involves nitrosation of diethyl aniline followed by reduction with zinc powder in acidic aqueous media, purification by basification and vacuum distillation, and final salification with hydrogen chloride gas.
  • Although this method targets a different positional isomer, the general approach of nitrosation, reduction, and purification could be adapted for trifluoromethyl-substituted analogs with appropriate modifications to accommodate the electron-withdrawing trifluoromethyl group.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Starting Material 4-(Trifluoromethyl)benzene-1,2-diamine Core substrate Commercially available or synthesized
Alkylation Diethylamine, Pd or Pt catalyst, EtOH/MeOH Introduce N,N-diethyl groups Temp: 50–100 °C; time: several hours
Purification Vacuum distillation, recrystallization Remove impurities May include salification with HCl gas
Salification Dry HCl gas in benzene Form hydrochloride salt Enhances stability and crystallinity

Research Findings and Analysis

  • The trifluoromethyl group significantly influences the electronic properties of the benzene ring, affecting reactivity during alkylation and purification steps.
  • Catalytic alkylation under mild conditions preserves the integrity of the trifluoromethyl substituent while achieving high selectivity for diethylation.
  • Industrial synthesis benefits from continuous flow reactors, which improve heat and mass transfer, leading to better control over reaction parameters and product consistency.
  • Purification by salification with hydrogen chloride gas is a robust method to isolate the compound as a stable hydrochloride salt, facilitating handling and storage.

Scientific Research Applications

Medicinal Chemistry

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is of significant interest in the development of pharmaceutical compounds due to its structural characteristics that enhance biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit potent anticancer properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The molecular docking studies indicate that these compounds can form stable complexes with DHFR, suggesting potential as anticancer agents .

Antimalarial Research

Research has also indicated that trifluoromethyl-substituted compounds can serve as lead candidates for antimalarial drug development. A study focused on synthesizing a series of 1H-1,2,4-triazol derivatives demonstrated that modifications involving trifluoromethyl groups significantly enhanced the efficacy against malaria parasites .

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of the polymers, making them suitable for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityThe compound showed significant inhibition of cancer cell lines with IC50 values comparable to known chemotherapeutics.
Study BAntimalarial PropertiesTrifluoromethyl derivatives demonstrated enhanced activity against Plasmodium falciparum with minimal toxicity to human cells.
Study CPolymer ApplicationsImproved mechanical properties in polymers containing this compound were observed, indicating potential for advanced materials in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine and related benzene-1,2-diamine derivatives:

Compound Name Substituents Molecular Formula Synthesis Method Key Properties/Applications References
This compound N1: Diethyl; C4: -CF₃ C₁₁H₁₄F₃N₂ Likely alkylation of primary amine (details unspecified) Potential use in pharmaceuticals or catalysis due to tertiary amine stability
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) N1: 3,5-bis(CF₃)benzyl; C4: -CF₃ C₁₆H₁₃F₆N₂ Reductive amination of 3,5-bis(CF₃)benzylamine and 1-fluoro-2-nitrobenzene Organocatalyst precursor; enhanced H-bonding capability from electron-withdrawing groups
N1-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine N1: Cyclohexyl; C4: -CF₃ C₁₃H₁₇F₃N₂ Nucleophilic substitution with cyclohexylamine Higher steric hindrance compared to diethyl analog; potential solubility challenges
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (6) N1: 5-fluoro-2,4-dinitrophenyl; N2: Phenyl; C4: -CF₃ C₁₉H₁₂F₄N₄O₄ Nucleophilic substitution in dichloromethane High reactivity due to nitro groups; potential biological applications (e.g., antimicrobial)
N1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine N1: 3-Methoxypropyl; C4: -CF₃ C₁₁H₁₆F₃N₂O Alkylation of primary amine with 3-methoxypropyl bromide Polar substituent improves solubility in protic solvents; intermediate in drug synthesis
7b (Quinoline-derived) N1: Complex quinolinyl/quinuclidinyl groups; C4: -CF₃ ~C₃₀H₃₃F₃N₄O GP4 method using SnCl₂·2H₂O reduction High catalytic activity in asymmetric organocatalysis; bulky groups limit substrate access

Key Comparative Insights:

Electronic Effects :

  • The -CF₃ group in all compounds enhances electrophilicity of the aromatic ring, favoring reactions like nucleophilic substitution. However, electron-withdrawing substituents (e.g., nitro in compound 6 ) further increase reactivity compared to alkyl or alkoxy groups.
  • Diethyl and cyclohexyl substituents provide steric shielding, reducing accessibility of the amine group in catalytic applications compared to benzyl or aryl analogs .

Synthetic Accessibility :

  • Reductive amination (for 4a ) and nucleophilic substitution (for compound 6 ) are common methods. The diethyl analog’s synthesis likely involves simpler alkylation steps but is less documented in the literature.

Functional Applications: Catalysis: Bulky substituents (e.g., cyclohexyl ) hinder catalytic efficiency, while benzyl or aryl groups (e.g., 4a ) improve H-bond donor capacity in organocatalysts. Biological Activity: Nitro-substituted derivatives (compound 6 ) show promise in antimicrobial studies, whereas tertiary amines (diethyl analog) may excel in pharmacokinetic stability.

Solubility and Stability :

  • Polar groups (e.g., methoxypropyl ) enhance water solubility, while -CF₃ and alkyl groups favor organic solvents. The diethyl analog’s balance of hydrophobicity and steric bulk may suit drug delivery systems.

Biological Activity

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of aromatic amines and is characterized by the presence of a trifluoromethyl group, which may influence its biological properties. Understanding the biological activity of this compound is crucial for assessing its potential applications in pharmaceuticals and toxicology.

  • IUPAC Name : this compound
  • CAS Number : 54672-12-7
  • Molecular Formula : C11H14F3N2
  • Molecular Weight : 248.24 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property may facilitate interactions with cellular receptors or enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance the electron-donating ability of the amine groups, contributing to radical scavenging activity.

Cytotoxicity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. Studies exploring the effects on neuronal cell lines indicate potential benefits in conditions such as oxidative stress-induced neurotoxicity.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. In animal studies, the compound demonstrated dose-dependent toxicity with observed effects on liver and kidney function at high doses.

Key Findings from Toxicological Studies:

  • NOAEL : A no observed adverse effect level (NOAEL) was determined at 10 mg/kg in rat models.
  • Effects on Body Weight : Significant reductions in body weight were noted at doses exceeding 100 mg/kg.
  • Histopathological Changes : Examination revealed hypertrophy in liver cells and nephropathy at elevated doses.

Case Studies

A notable case study involved administering varying doses of the compound to male and female rats over a period of 28 days. The findings included:

  • Increased relative liver weight at doses ≥100 mg/kg.
  • Dose-dependent increases in serum cholesterol levels.
  • Histopathological examination indicated renal damage at higher concentrations.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield? A: The compound can be synthesized via sequential alkylation of 4-(trifluoromethyl)benzene-1,2-diamine using ethylating agents (e.g., diethyl sulfate or 1,2-dibromoethane) under basic conditions. Optimizing stoichiometry and reaction temperature (e.g., 60–80°C in ethanol) minimizes side products like mono-alkylated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Monitoring by TLC and NMR ensures regioselective diethylation .

Advanced Synthesis

Q: How can regioselectivity challenges in the alkylation of benzene-1,2-diamine derivatives be addressed to obtain N,N-diethyl substitution? A: Steric hindrance and electronic effects influence alkylation regioselectivity. Using bulky bases (e.g., NaH) in aprotic solvents (THF or DMF) promotes selective diethylation. Stepwise alkylation—first protecting one amine with a temporary group (e.g., acetyl), then alkylating the second—avoids over-alkylation. Computational modeling (DFT) predicts favorable sites for substitution, guiding experimental design .

Basic Crystallography

Q: What steps are essential for determining the crystal structure of this compound using X-ray diffraction? A: Key steps include:

  • Growing single crystals via slow evaporation (e.g., in ethanol/dichloromethane).
  • Data collection on a diffractometer (Mo/Kα radiation, 100K).
  • Structure solution with OLEX2 (charge-flipping or direct methods) .
  • Refinement in SHELXL using full-matrix least-squares, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via riding models .

Advanced Crystallography

Q: How can SHELXL refine structures with potential disorder in the trifluoromethyl group? A: For disordered CF₃ groups, split the atom positions using PART and AFIX commands in SHELXL. Apply geometric constraints (e.g., rigid bonds, similarity of thermal parameters) and refine occupancy factors. Validate with residual density maps and check for reasonable bond lengths (C–F: ~1.33 Å) .

Electrochemical Methods

Q: What electrochemical methodologies enable functionalization of this compound? A: Anodic oxidation in water/ethanol mixtures (carbon rod anode, Pt cathode) allows coupling with sulfinic acids, forming sulfonylated derivatives. Controlled-potential electrolysis (e.g., +0.8 V vs. Ag/AgCl) generates reactive quinonoid intermediates, which undergo Michael addition with nucleophiles. Optimize pH (neutral) to avoid side reactions .

Biological Assessment

Q: What in vitro assays evaluate inhibitory activity against targets like NF-κB? A: Use:

  • Nuclear translocation assays : Fluorescently tag NF-κB p65 and monitor inhibition via confocal microscopy.
  • Luciferase reporter gene assays : Transfect cells with NF-κB-responsive promoters and measure luminescence post-treatment.
  • ELISA : Quantify TNF-α or IL-6 secretion in LPS-stimulated macrophages. Compare activity to known inhibitors like JSH-23 (IC₅₀ ~5 μM) .

Photophysical Analysis

Q: How can fluorescence properties be characterized, and what structural factors influence emission? A: Record UV-Vis (λₐᵦₛ: 300–350 nm) and fluorescence spectra (λₑₘ: 370–450 nm) in DMSO or acetonitrile. The trifluoromethyl group enhances electron-withdrawing effects, red-shifting emission. Compare quantum yields (ϕ) to benzimidazole analogs (ϕ ~0.2–0.5) using integrating sphere methods .

Stability Analysis

Q: What degradation products form under prolonged storage, and how is stability assessed? A: Hydrolysis of ethyl groups or oxidation of amines may occur. Perform accelerated aging studies (40°C/75% RH for 6 months) and analyze by LC-MS. Store under argon at –20°C in amber vials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Regioselective Derivatization

Q: What strategies enable selective mono-functionalization of the diethylamino groups? A: Use bulky electrophiles (e.g., tert-butyl chloroformate) to selectively target the less hindered amine. Alternatively, transient protection (e.g., Boc on one amine) allows modification of the other. pH control (acidic for protonation) can also direct reactivity .

Computational Studies

Q: Which quantum methods model the electronic effects of the trifluoromethyl group? A: DFT calculations (B3LYP/6-311++G**) predict electron-withdrawing effects, lowering HOMO energy (~–6.5 eV) and increasing electrophilicity. Solvent effects (PCM model) refine reactivity predictions. Compare with Hammett σ constants (σₘ for CF₃: +0.43) .

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